![molecular formula C15H11N5 B2762813 N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 245039-20-7](/img/structure/B2762813.png)

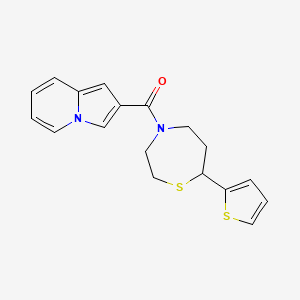

N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic compound that contains a triazole ring and a quinoxaline ring, which makes it a unique and interesting molecule to study.

Aplicaciones Científicas De Investigación

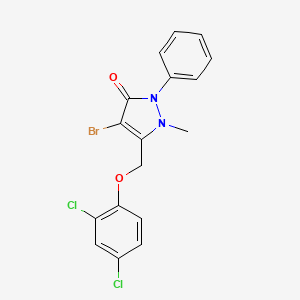

- Compound 5 : Synthesized from tetrazine-based fused rings, compound 5 exhibits excellent insensitivity to external stimuli (IS = 43 J) and a calculated detonation velocity (Dv) of 9408 m/s. It rivals CL-20, a benchmark secondary explosive .

- Azo Compound 10 : With remarkable density (1.91 g/cm³) and thermal stability (Td = 305 °C), compound 10 outperforms existing heat-resistant explosives. Its Dv is 9200 m/s, making it a promising heat-resistant explosive .

- Compounds 14, 17, and 19 : These compounds are highly sensitive (IS ≤ 2 J) but exhibit excellent detonation performance (Dv ≥ 8690 m/s). They could serve as primary explosives .

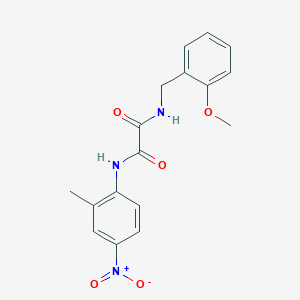

- Novel Derivatives : Researchers synthesized 6-substituted-3-(2-(aryloxymethyl)phenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives. Bioassay results showed anti-inflammatory activity ranging from 40.52% to 70.88% .

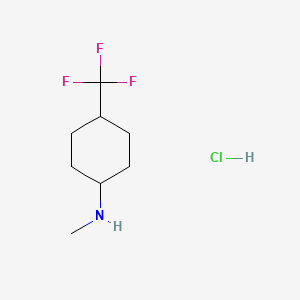

- Triazolo[4,3-a]pyrazine Derivatives : Using 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a scaffold, novel derivatives were synthesized. Further characterization is needed to explore their antibacterial potential .

Energetic Materials

Anti-Inflammatory Activity

Antibacterial Activity

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been studied for their potential interactions with various biological targets .

Mode of Action

It has been suggested that derivatives of this compound exhibit in vitro anticancer activity on several human cancer cell lines . This suggests that the compound may interact with cellular targets to inhibit cancer cell proliferation or induce apoptosis .

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation, apoptosis, or dna repair .

Result of Action

Some studies suggest that derivatives of this compound exhibit anticancer activity, potentially indicating that the compound may induce cell cycle arrest, apoptosis, or other cellular changes that inhibit cancer cell proliferation .

Propiedades

IUPAC Name |

N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5/c1-2-6-11(7-3-1)17-14-15-19-16-10-20(15)13-9-5-4-8-12(13)18-14/h1-10H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRXZMPDBNOCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2762730.png)

![2-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2762731.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2762736.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2762745.png)

![(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2762747.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2762748.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2762750.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)